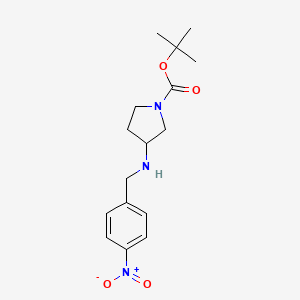

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis and Antihypertensive Activity

A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, was prepared and evaluated for antihypertensive activity. The study highlighted the chemical synthesis process and the potential medicinal applications of these compounds (Clark et al., 1983).

Aminoalkanolic Derivatives and Anticonvulsant Properties

Research on aminoalkanolic derivatives of xanthone, involving similar compounds, discussed the synthesis, physicochemical properties, and anticonvulsant activities. This study is crucial in understanding the broader chemical family and potential neurological applications (Marona et al., 1998).

Biomedical Research Applications

Vasospasm Prevention in Subarachnoid Hemorrhage

The compound was part of a study exploring the effectiveness of oral treatment with certain receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, demonstrating its potential therapeutic applications (Zuccarello et al., 1996).

Inhibition of Phenolic Compounds on Induced Neoplasia

Research investigated the inhibitory effects of synthetic phenolic compounds, including tert-Butyl derivatives, on induced neoplasia of the forestomach. The findings contribute to understanding the chemopreventive potential of these compounds (Wattenberg et al., 1980).

Pharmacokinetics and Drug Delivery

Preformulation Approaches to Improve Oral Bioavailability

A study examined different formulations to increase the oral bioavailability of novel piperidine renin inhibitors, contributing to the field of drug delivery and pharmacokinetics (Bittner et al., 2002).

Antidepressant-like Effect by Receptor Activation

Research on a novel receptor agonist, including studies on similar piperidine derivatives, evaluated its antidepressant-like effect, enhancing the understanding of neurological receptor mechanisms and potential therapeutic applications (Matsuda et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETHWRBYCXAMSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678333 |

Source

|

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195877-39-5 |

Source

|

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

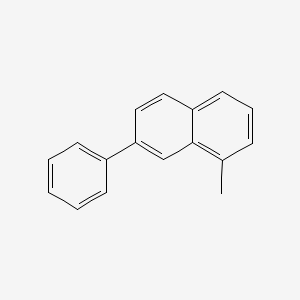

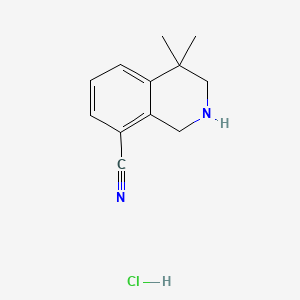

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)

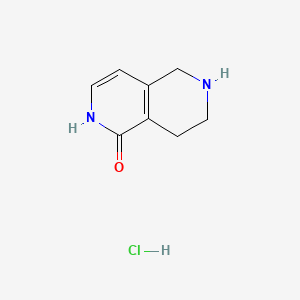

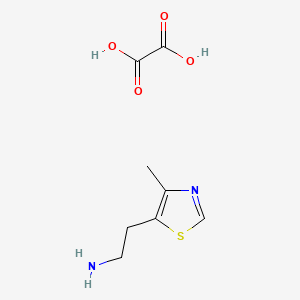

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

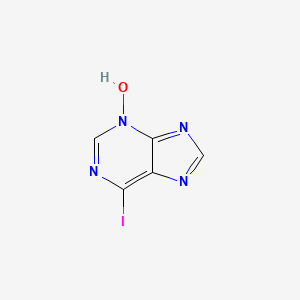

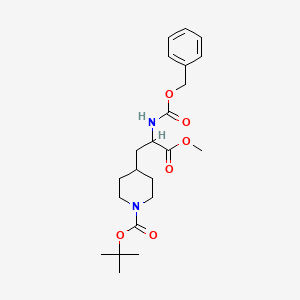

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)